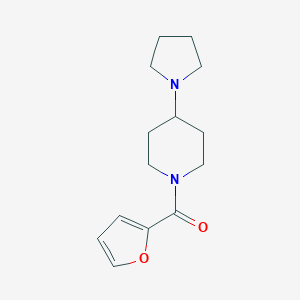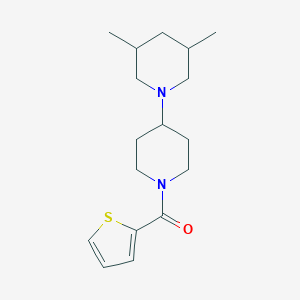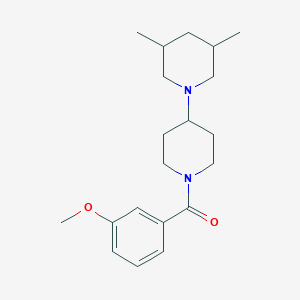
1-(2-Furoyl)-4-(1-pyrrolidinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furoyl)-4-(1-pyrrolidinyl)piperidine, also known as FPPP, is a chemical compound that belongs to the piperidine family. It is a psychoactive drug that is used for research purposes in the field of neuroscience. FPPP is a potent stimulant that acts on the central nervous system, producing effects similar to those of other psychostimulants such as amphetamines and cocaine.
作用機序
The exact mechanism of action of 1-(2-Furoyl)-4-(1-pyrrolidinyl)piperidine is not fully understood. However, it is believed that this compound acts as a dopamine reuptake inhibitor, similar to other psychostimulants such as cocaine and amphetamines. This compound binds to the dopamine transporter and blocks the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects in the body. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, euphoria, and energy. This compound also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
実験室実験の利点と制限
1-(2-Furoyl)-4-(1-pyrrolidinyl)piperidine has several advantages as a research tool. It is a potent stimulant that produces effects similar to those of other psychostimulants, making it a useful tool for studying the mechanisms of addiction and drug abuse. This compound is also relatively easy to synthesize, making it readily available for research purposes.
However, this compound also has several limitations as a research tool. It is a controlled substance in many countries, making it difficult to obtain for research purposes. This compound is also highly addictive and can produce severe side effects at high doses, making it potentially dangerous to use in research studies.
将来の方向性
There are several future directions for research on 1-(2-Furoyl)-4-(1-pyrrolidinyl)piperidine. One area of research is to investigate the long-term effects of this compound on the brain and behavior. Another area of research is to develop new drugs based on the structure of this compound that have fewer side effects and are less addictive. Finally, more research is needed to understand the mechanisms of addiction and drug abuse, and how drugs like this compound can be used to treat these conditions.
Conclusion
In conclusion, this compound is a potent stimulant that is primarily used for research purposes in the field of neuroscience. It is a complex compound that is challenging to synthesize and has several advantages and limitations as a research tool. This compound produces a range of biochemical and physiological effects in the body, and its mechanism of action is not fully understood. Future research is needed to understand the long-term effects of this compound and to develop new drugs based on its structure.
合成法
The synthesis of 1-(2-Furoyl)-4-(1-pyrrolidinyl)piperidine is a complex process that involves several steps. The starting material for the synthesis is 2-furoyl chloride, which is reacted with piperidine to form 1-(2-furoyl)piperidine. This intermediate product is then reacted with pyrrolidine to form this compound (this compound). The synthesis of this compound is challenging and requires a high level of expertise in organic chemistry.
科学的研究の応用
1-(2-Furoyl)-4-(1-pyrrolidinyl)piperidine is primarily used for research purposes in the field of neuroscience. It is used to study the effects of psychostimulants on the central nervous system and to investigate the mechanisms of addiction and drug abuse. This compound is also used to study the effects of psychostimulants on behavior, cognition, and memory.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
furan-2-yl-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O2/c17-14(13-4-3-11-18-13)16-9-5-12(6-10-16)15-7-1-2-8-15/h3-4,11-12H,1-2,5-10H2 |
InChIキー |
KQEGLIQUJKEXSZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CO3 |
正規SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1'-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine](/img/structure/B247118.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)


![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)